

A Comparative Analysis of N-allyl-4-propoxybenzenesulfonamide and Other Sulfonamides

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Compound of Interest

Compound Name: *N-allyl-4-propoxybenzenesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of **N-allyl-4-propoxybenzenesulfonamide** against other established sulfonamide drugs. Due to a lack of publicly available experimental data for **N-allyl-4-propoxybenzenesulfonamide**, the quantitative data presented for this specific compound is hypothetical and derived from structure-activity relationship (SAR) principles of the sulfonamide class of molecules. This document is intended for informational and research guidance purposes only.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][2][3] The therapeutic versatility of this class of compounds stems from the diverse substitutions possible on the sulfonamide core structure, which significantly influences their pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on a comparative analysis of **N-allyl-4-propoxybenzenesulfonamide**, a lesser-studied derivative, against well-established sulfonamides with distinct therapeutic applications: Sulfamethoxazole (antibacterial), Celecoxib (anti-inflammatory), and Acetazolamide (carbonic anhydrase inhibitor).

The core structure of these molecules is a benzenesulfonamide moiety. The key structural distinctions lie in the substitutions at the N1 position of the sulfonamide group and the para-position of the benzene ring. In **N-allyl-4-propoxybenzenesulfonamide**, an allyl group is attached to the N1 nitrogen, and a propoxy group is at the 4-position of the benzene ring. These substitutions are expected to modulate its biological activity based on established structure-activity relationships. For instance, N-alkylation can influence lipophilicity and receptor binding, while substituents on the benzene ring can affect electronic properties and metabolic stability.

This guide aims to provide a framework for researchers by presenting a hypothetical performance comparison based on known SAR principles, alongside detailed experimental protocols for evaluating the actual biological activities of **N-allyl-4-propoxybenzenesulfonamide**.

Comparative Data Summary

The following tables summarize the key performance indicators for **N-allyl-4-propoxybenzenesulfonamide** and the selected reference sulfonamides.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	LogP (Predicted)	pKa (Predicted)
N-allyl-4-propoxybenzene sulfonamide	C ₁₂ H ₁₇ NO ₃ S	255.33	2.8	9.5
Sulfamethoxazole	C ₁₀ H ₁₁ N ₃ O ₃ S	253.28	0.89	5.7
Celecoxib	C ₁₇ H ₁₄ F ₃ N ₃ O ₂ S	381.37	3.5	11.1
Acetazolamide	C ₄ H ₆ N ₄ O ₃ S ₂	222.25	-0.29	7.2

Note: LogP and pKa values for **N-allyl-4-propoxybenzenesulfonamide** are predicted and not experimentally verified.

Table 2: Hypothetical Biological Activity Comparison

Compound	Primary Activity	Target	In Vitro Potency (IC ₅₀ /MIC)	Notes
N-allyl-4-propoxybenzene sulfonamide (Hypothetical)	Antimicrobial, Anti-inflammatory	Dihydropteroate Synthase, COX-2	MIC: >64 µg/mL, IC ₅₀ : ~15 µM	The N-allyl group may confer some anti-inflammatory activity, while the lack of a para-amino group likely results in weak antibacterial action.
Sulfamethoxazole	Antibacterial	Dihydropteroate Synthase	MIC: 1-64 µg/mL	A competitive inhibitor of dihydropteroate synthase, essential for folic acid synthesis in bacteria.
Celecoxib	Anti-inflammatory	Cyclooxygenase-2 (COX-2)	IC ₅₀ : 40 nM	A selective COX-2 inhibitor, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Acetazolamide	Carbonic Anhydrase Inhibitor	Carbonic Anhydrase Isozymes	IC ₅₀ : 12-250 nM	Used as a diuretic and for the treatment of glaucoma, epilepsy, and

acute mountain
sickness.

Note: The biological activity data for **N-allyl-4-propoxybenzenesulfonamide** is hypothetical and requires experimental validation.

Experimental Protocols

Detailed methodologies for key experiments to ascertain the biological profile of **N-allyl-4-propoxybenzenesulfonamide** are provided below.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **N-allyl-4-propoxybenzenesulfonamide** against a panel of pathogenic bacteria.

Method: Broth microdilution method according to CLSI guidelines.

Procedure:

- Prepare a stock solution of **N-allyl-4-propoxybenzenesulfonamide** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
- Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of 5×10^5 CFU/mL.
- Include positive (bacteria in broth without compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of **N-allyl-4-propoxybenzenesulfonamide** on COX-1 and COX-2 enzymes.

Method: Enzyme immunoassay (EIA) based on the detection of prostaglandin E2 (PGE2).

Procedure:

- Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer.
- In separate wells of a 96-well plate, add the respective enzyme, heme, and a buffer solution.
- Add various concentrations of **N-allyl-4-propoxybenzenesulfonamide** or a reference inhibitor (e.g., Celecoxib, Indomethacin).
- Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
- Incubate at 37°C for a specified time (e.g., 10 minutes).
- Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory potential of **N-allyl-4-propoxybenzenesulfonamide** against various carbonic anhydrase (CA) isozymes.

Method: Stopped-flow CO₂ hydration assay.

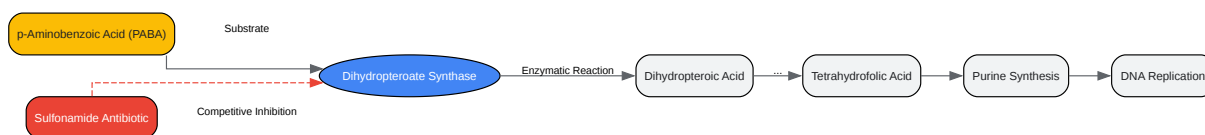
Procedure:

- Purify or obtain commercially available human CA isozymes (e.g., hCA I, II, IX, XII).
- Prepare a buffer solution containing a pH indicator (e.g., phenol red) at a specific pH.
- In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.

- Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a pH change.
- The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
- Calculate the inhibitory activity by comparing the rates in the presence and absence of the inhibitor to determine the IC₅₀ or K_i value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of action for sulfonamide antibiotics and a typical workflow for evaluating the anti-inflammatory activity of a test compound.



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General mechanism of antibacterial sulfonamides.



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